
1-tert-Butoxy-4-(3-chloropropyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-tert-Butoxy-4-(3-chloropropyl)benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by a benzene ring substituted with a tert-butoxy group and a 3-chloropropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-tert-Butoxy-4-(3-chloropropyl)benzene can be synthesized through several methods. One common approach involves the reaction of 1-tert-butoxy-4-chlorobenzene with 1,3-dichloropropane in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-tert-Butoxy-4-(3-chloropropyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The tert-butoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The benzene ring can undergo hydrogenation to form cyclohexane derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiolate are commonly used under mild conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction Reactions: Catalysts such as palladium on carbon (Pd/C) are used in the presence of hydrogen gas.
Major Products Formed
Substitution Reactions: Products include azido derivatives or thiol-substituted compounds.
Oxidation Reactions: Products include aldehydes or ketones.
Reduction Reactions: Products include cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
1-tert-Butoxy-4-(3-chloropropyl)benzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the preparation of polymers and other materials with specific properties.
Medicinal Chemistry: It is investigated for its potential use in the development of pharmaceuticals.
Biological Studies: It is used as a probe to study various biological processes and interactions.
Wirkmechanismus
The mechanism of action of 1-tert-Butoxy-4-(3-chloropropyl)benzene involves its interaction with specific molecular targets. The tert-butoxy group can undergo hydrolysis to form a hydroxyl group, which can further interact with enzymes or receptors. The 3-chloropropyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds that can modulate biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-tert-Butoxy-4-chlorobenzene: Similar structure but lacks the 3-chloropropyl group.
4-tert-Butoxyphenyl chloride: Similar structure but with different substituents.
1-tert-Butoxy-4-bromobenzene: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
1-tert-Butoxy-4-(3-chloropropyl)benzene is unique due to the presence of both the tert-butoxy and 3-chloropropyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile modifications and the synthesis of a wide range of derivatives.
Eigenschaften
CAS-Nummer |
570413-53-5 |
|---|---|
Molekularformel |
C13H19ClO |
Molekulargewicht |
226.74 g/mol |
IUPAC-Name |
1-(3-chloropropyl)-4-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C13H19ClO/c1-13(2,3)15-12-8-6-11(7-9-12)5-4-10-14/h6-9H,4-5,10H2,1-3H3 |
InChI-Schlüssel |
FPXUKWWWQUZDDA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC1=CC=C(C=C1)CCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


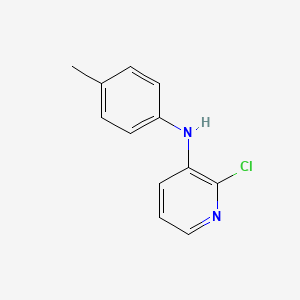
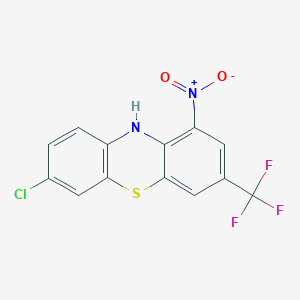
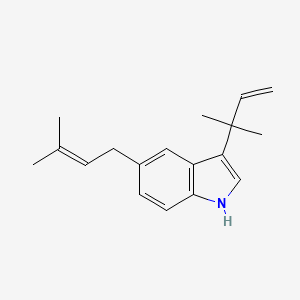
![4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-1,3-dioxolane-2-thione](/img/structure/B14227428.png)
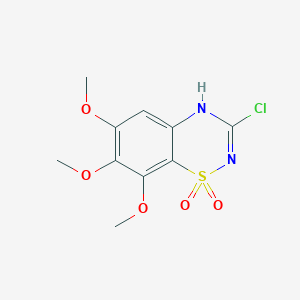
![Benzenemethanamine, N-[2-(phenylseleno)hexyl]-](/img/structure/B14227443.png)
![Tetrahydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiine-5,6-diol](/img/structure/B14227452.png)

![2,5-Dibromo-3-{[(but-3-en-1-yl)oxy]methyl}thiophene](/img/structure/B14227465.png)
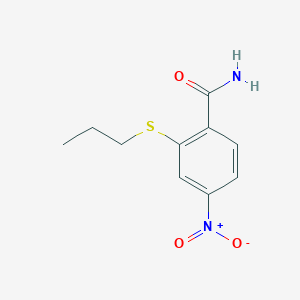
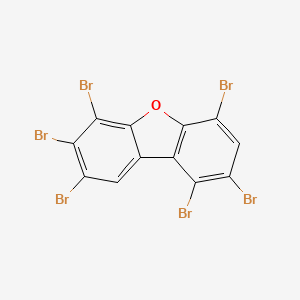
![3'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2'-deoxycytidine](/img/structure/B14227474.png)
![2-{[1-(3-Chlorophenyl)ethyl]amino}pyridine-3-carboxamide](/img/structure/B14227481.png)
![6-[(4-Chloroanilino)methylidene]-4-iodo-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B14227495.png)
